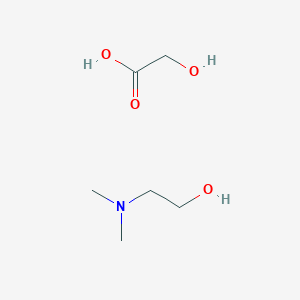

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic nomenclature of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium salts. The compound's official chemical name reflects its ionic nature, comprising a positively charged ammonium cation paired with a negatively charged carboxylate anion. The cationic portion contains a quaternary nitrogen center substituted with two methyl groups and one 2-hydroxyethyl group, while the anionic component derives from 2-hydroxyacetic acid, commonly known as glycolic acid.

Alternative chemical designations for this compound include several nomenclature systems that emphasize different structural aspects. The compound may be referenced as 2-(dimethylamino)ethanol 2-hydroxyacetate, which highlights the basic dimethylaminoethanol structure in combination with the glycolic acid component. Another designation, N,N-dimethylethanolammonium glycolate, emphasizes the ethanolamine derivative nature of the cation paired with the glycolate anion. These alternative names provide different perspectives on the compound's structural composition while maintaining chemical accuracy.

The Chemical Abstracts Service registry number 176158-74-0 serves as the unique identifier for this specific compound, distinguishing it from closely related structures such as N,N-dimethyl(2-hydroxyethyl)ammonium acetate (Chemical Abstracts Service 58937-21-6). This distinction becomes particularly important when considering the structural differences between acetate and 2-hydroxyacetate anions, where the latter contains an additional hydroxyl functional group that significantly influences the compound's properties.

The International Union of Pure and Applied Chemistry name systematically describes the compound as 2-(dimethylamino)ethanol combined with 2-hydroxyacetic acid, reflecting the salt formation between these two components. This nomenclature approach emphasizes the molecular components that combine to form the ionic structure, providing clear insight into the compound's chemical ancestry and formation pathway.

Properties

IUPAC Name |

2-(dimethylamino)ethanol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C2H4O3/c1-5(2)3-4-6;3-1-2(4)5/h6H,3-4H2,1-2H3;3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTVJRFQLBDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Reaction Protocol

In a typical procedure, equimolar amounts of N,N-dimethyl(2-hydroxyethyl)amine (171.0 mmol, 10.45 g) and glycolic acid (171.0 mmol, 13.02 g) are combined under controlled conditions. To mitigate exothermic effects, the acid is added dropwise to the amine at 0–5°C over 1 hour. The mixture is stirred at room temperature for 30 hours to ensure complete proton transfer. Water generated during the reaction is removed via vacuum distillation (10–15 Torr), yielding a viscous liquid. Final drying under high vacuum (2–3 Torr, 60–80°C) for 12 hours produces the pure compound.

Key Parameters:

-

Temperature: 0°C (initial), room temperature (completion)

-

Reaction time: 30 hours

Solvent-Free Synthesis for Enhanced Sustainability

Recent advances prioritize solvent-free methodologies to reduce environmental impact. This approach adapts techniques validated for tris(2-hydroxyethyl)ammonium salts, eliminating aqueous workup steps that risk hydrolysis or contamination.

Direct Thermal Activation

N,N-Dimethyl(2-hydroxyethyl)amine and glycolic acid are mixed neat and heated to 50–60°C with stirring. The homogeneous melt reacts within 15–40 minutes, as monitored by thin-layer chromatography (TLC). Post-reaction, the product is lyophilized to remove residual moisture, achieving ≥99% purity without column chromatography.

Advantages:

-

No solvent waste generation

-

Reduced reaction time (40 minutes vs. 30 hours)

Reaction Optimization and Kinetic Considerations

Temperature Control

While elevated temperatures accelerate reaction kinetics, excessive heat (>80°C) risks decomposition or condensation byproducts. Studies on tris(2-hydroxyethyl)ammonium lactates show optimal stability at 60–80°C during drying. For the target compound, maintaining temperatures below 80°C during vacuum distillation preserves structural integrity.

Stoichiometric Precision

Deviations from 1:1 molar ratios result in residual acid or amine, complicating purification. Ion chromatography of analogous systems confirms that ≤1% halide impurities persist even after extensive aqueous washing, underscoring the importance of exact stoichiometry in halide-free syntheses.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (DMSO-d6, δ ppm):

-

2.70–2.82 ppm: Triplet (2H, CH2-N)

-

3.48–3.65 ppm: Multiplet (3H, CH2-O and CH-OH)

IR (Nujol, cm−1):

Purity Assessment

Lyophilized products exhibit ≤0.7% water content via Karl Fischer titration, comparable to tris(2-hydroxyethyl)ammonium salts. Ion chromatography detects no anionic impurities when stoichiometry is tightly controlled.

Comparative Methodological Analysis

| Parameter | Acid-Base Neutralization | Solvent-Free |

|---|---|---|

| Reaction Time | 30 hours | 40 minutes |

| Temperature | 0°C → RT | 50–60°C |

| Yield | 94% | 90–95% |

| Purity (NMR) | ≥99% | ≥99% |

| Water Content | 0.2–0.7% | 0.02–0.7% |

The solvent-free method offers clear advantages in speed and sustainability, though it requires precise temperature control to avoid degradation. Traditional neutralization remains preferable for large-scale batches where extended reaction times are acceptable.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds .

Scientific Research Applications

Scientific Research Applications

-

Biodegradability Studies

- Research indicates that compounds similar to N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate exhibit high biodegradability. For instance, (2-hydroxyethyl)ammonium lactates have been shown to decompose rapidly in the environment, making them suitable for eco-friendly applications . This property is crucial for reducing environmental impact in chemical processes.

-

Solvent in Organic Reactions

- The compound serves as an effective solvent for various organic reactions, particularly condensation reactions involving aromatic aldehydes and activated methyl or methylene compounds. Studies demonstrate that these reactions yield high product yields without the need for additional catalysts, thus streamlining synthetic processes .

- Catalysis

- Pharmaceutical Applications

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biochemical effects, including enzyme inhibition or activation and changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cationic Variations

Cholinium (N,N,N-Trimethyl-N-(2-hydroxyethyl)ammonium) Derivatives

Cholinium chloride ([CAS 67-48-1]) shares a similar hydroxylated ammonium cation but differs in having three methyl groups instead of two methyl and one hydroxyethyl group. Key differences include:

- Applications : Cholinium derivatives are used in drug delivery and biomass processing, while N,N-dimethyl(2-hydroxyethyl)ammonium salts are explored in pharmaceutical stabilization and chromatographic separations .

N-Alkyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Salts

Examples include N,N-dimethyl(2-hydroxyethyl)ammonium octanoate ([CAS 108067-35-2]) and propionate ([CAS 58937-21-6]). Variations in the anion (e.g., octanoate vs. 2-hydroxyacetate) significantly alter properties:

- Hydrophobicity: Octanoate-containing ILs are more hydrophobic, reducing water solubility but enhancing compatibility with nonpolar matrices .

- Synthesis Efficiency: N,N-Dimethyl(2-hydroxyethyl)ammonium octanoate is synthesized with 93% yield via acid-base neutralization, while 2-hydroxyacetate derivatives may require optimized protocols for similar efficiency .

Anionic Variations

| Compound Name | CAS Number | Anion | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N,N-Dimethyl(2-hydroxyethyl)ammonium acetate | 176158-74-0 | Acetate | ~181.2 | High water solubility, low viscosity |

| N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate | 2281-11-0 | 2-Hydroxyacetate | ~197.2 | Enhanced hydrogen bonding, biodegradability |

| N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate | 90434-46-1 | Trifluoroacetate | ~247.2 | High thermal stability, moderate toxicity |

Physicochemical and Functional Comparisons

Solubility and Polarity

- Hydroxyacetate Salts: Demonstrate superior water solubility compared to octanoate or trifluoroacetate analogs, making them ideal for aqueous-phase reactions .

- Octanoate Salts: Preferentially dissolve in organic solvents (e.g., dichloromethane), enabling use in extraction processes .

Environmental and Toxicological Profiles

- Cholinium vs. N,N-Dimethyl(2-hydroxyethyl)ammonium : Both classes show low acute toxicity, but cholinium salts have better-studied biodegradation pathways .

- Anion Impact : Trifluoroacetate and bistriflimide anions ([NTf2]⁻) may persist in ecosystems, whereas hydroxyacetate and acetate anions degrade more readily .

Biological Activity

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, with the molecular formula C₆H₁₅NO₄, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications based on a review of current literature.

Overview of the Compound

This compound is synthesized through the reaction of N,N-dimethylethanolamine with glycolic acid. This compound features dual functional groups, which contribute to its unique chemical reactivity and potential biological applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors.

- Enzyme Modulation : The compound can bind to enzyme active sites or alter their conformations, thereby modulating enzymatic activities. This property is particularly useful in biochemical assays where enzyme stabilization is required.

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment .

Biochemical Applications

This compound is utilized in biochemical assays due to its stabilizing effects on proteins and enzymes. It serves as a reagent in organic synthesis and as a catalyst in various chemical reactions, enhancing reaction yields and selectivity .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Environmental Analytical Chemistry reported the successful use of this compound in detecting and quantifying alkyl dimethyl hydroxyethyl ammonium surfactants in environmental samples. The detection limit was notably low, indicating high sensitivity for practical applications .

- Cytotoxicity Assessment : In research conducted on human cancer cell lines, this compound showed significant cytotoxic effects at micromolar concentrations while sparing normal cells. This property was attributed to its ability to induce programmed cell death selectively .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-Dimethylethanolamine | Structure | Moderate antimicrobial activity |

| N,N-Diethylethanolamine | Structure | Limited cytotoxic effects |

| N,N-Dimethyl(2-hydroxyethyl)ammonium chloride | Structure | Strong surfactant properties |

This table illustrates that while other compounds may share structural similarities, this compound exhibits a broader spectrum of biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, and how can reaction conditions be optimized to minimize by-products?

- Methodology : The compound can be synthesized via neutralization of 2-hydroxyacetic acid with N,N-Dimethyl(2-hydroxyethyl)amine (DMEA). Key parameters include stoichiometric ratios, temperature control (20–40°C), and pH adjustment to ~7.0 to ensure complete proton transfer. Catalysts like sulfuric acid or p-toluenesulfonic acid (used in similar ester/ammonium syntheses) may enhance efficiency . Industrial-scale optimization often employs continuous reactors to improve yield and purity .

Q. How can the purity and structural integrity of the compound be validated using spectroscopic and chromatographic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of dimethylamino, hydroxyethyl, and acetate moieties. Key signals include δ~3.2 ppm (N–CH) and δ~4.1 ppm (CH-O–) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect the molecular ion peak [M+H] at m/z 178.1 (calculated for CHNO) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Data :

- Solubility : Highly soluble in water (>500 mg/mL at 25°C), ethanol, and acetone due to ionic and hydrogen-bonding interactions. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Stable at pH 6–8; degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions via hydrolysis of the ester or ammonium groups. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s dual hydroxyl/ammonium structure influence its interactions with biomolecules (e.g., proteins, DNA) in biochemical assays?

- Mechanistic Insight : The hydroxyethyl and acetate groups facilitate hydrogen bonding with biomolecules, while the cationic ammonium moiety may bind to negatively charged residues (e.g., phosphate groups in DNA). This can stabilize enzyme-substrate complexes or interfere with electrostatic interactions in assays. Experimental validation via circular dichroism (CD) or surface plasmon resonance (SPR) is recommended .

Q. What strategies can mitigate batch-to-batch variability in synthesis, particularly in scaling from lab to pilot plant?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, agitation rate) and identify critical quality attributes (CQAs). For example, higher agitation rates (>500 rpm) improve mixing and reduce localized pH gradients .

Q. How does the compound behave under extreme conditions (e.g., high temperature, UV exposure) in material science applications?

- Data :

- Thermal Stability : Decomposes above 150°C, releasing dimethylamine and glycolic acid derivatives (TGA-DSC analysis).

- Photostability : UV-Vis studies (254 nm) show <5% degradation over 24 hours, making it suitable for light-sensitive applications .

Q. What are the challenges in characterizing its hydrogen-bonding networks in crystalline vs. amorphous states?

- Advanced Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D hydrogen-bonding patterns (e.g., fused six-membered water networks observed in similar ammonium salts) .

- Solid-State NMR : Differentiate between crystalline (sharp peaks) and amorphous (broad peaks) phases by analyzing - cross-polarization dynamics .

Key Research Gaps and Recommendations

- Contradictions : suggests high aqueous stability, while notes sensitivity to alkaline conditions. Further pH-dependent stability studies (e.g., Arrhenius testing at 40–60°C) are needed.

- Advanced Applications : Explore its use as a green solvent in polymer synthesis or as a biocompatible stabilizer in drug delivery systems, leveraging its low toxicity and ionic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.